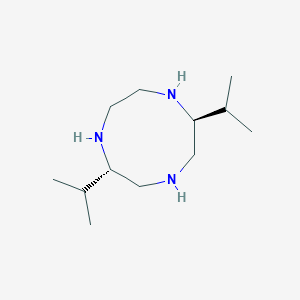
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane is a chemical compound characterized by its unique structure, which includes a triazonane ring substituted with two isopropyl groups
Métodos De Preparación
The synthesis of (2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the context of its application and the specific biological or chemical system being studied.
Comparación Con Compuestos Similares
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane can be compared with other similar compounds, such as:
(2S,6S)-2,6-dimethyl-4-[4-(4-propan-2-ylphenoxy)butyl]morpholine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Propan-2-yl 3-[(2S,6S)-1,2,6-trihydroxycyclohexyl]propanoate: Another structurally related compound with different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
417699-67-3 |
|---|---|
Fórmula molecular |
C12H27N3 |
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane |
InChI |
InChI=1S/C12H27N3/c1-9(2)11-7-13-8-12(10(3)4)15-6-5-14-11/h9-15H,5-8H2,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
YZJRPGBGLOQXKG-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)[C@H]1CNC[C@@H](NCCN1)C(C)C |
SMILES canónico |
CC(C)C1CNCC(NCCN1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

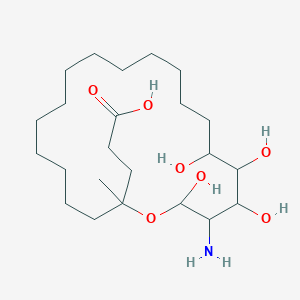
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
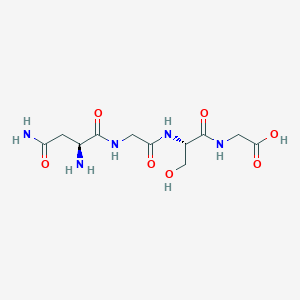
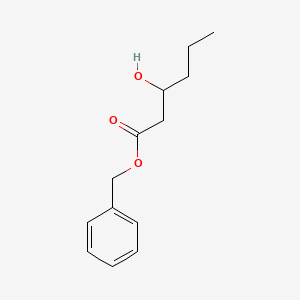

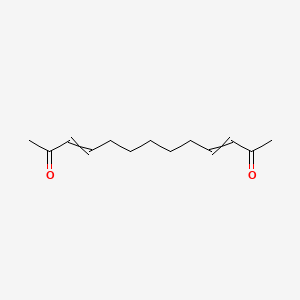
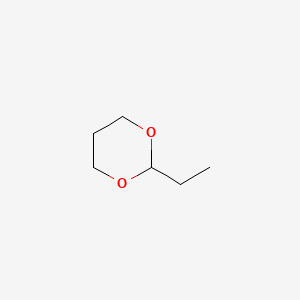
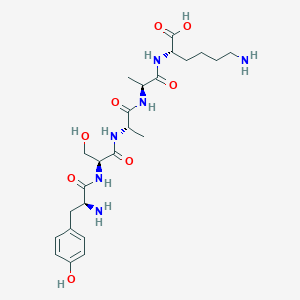
![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
